molecular formula C12H14FN3O2 B4093966 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole

Cat. No.: B4093966
M. Wt: 251.26 g/mol
InChI Key: RUJONEGAQVXRHZ-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole is an organic compound that features a triazole ring substituted with a fluorophenoxyethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole typically involves the following steps:

    Formation of the Fluorophenoxyethoxyethyl Intermediate: This step involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with ethylene bromide to yield 2-[2-(2-fluorophenoxy)ethoxy]ethyl bromide.

    Triazole Ring Formation: The intermediate 2-[2-(2-fluorophenoxy)ethoxy]ethyl bromide is then reacted with sodium azide to form the corresponding azide. This azide undergoes a cyclization reaction with an alkyne to form the 1,2,4-triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide formation.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit enzymes involved in metabolic pathways.

    Receptors: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole can be compared with other similar compounds, such as:

    1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone: This compound also contains a fluorophenoxy group but differs in its core structure.

    1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a triazole ring.

Uniqueness: The presence of the triazole ring in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c13-11-3-1-2-4-12(11)18-8-7-17-6-5-16-10-14-9-15-16/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJONEGAQVXRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOCCN2C=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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